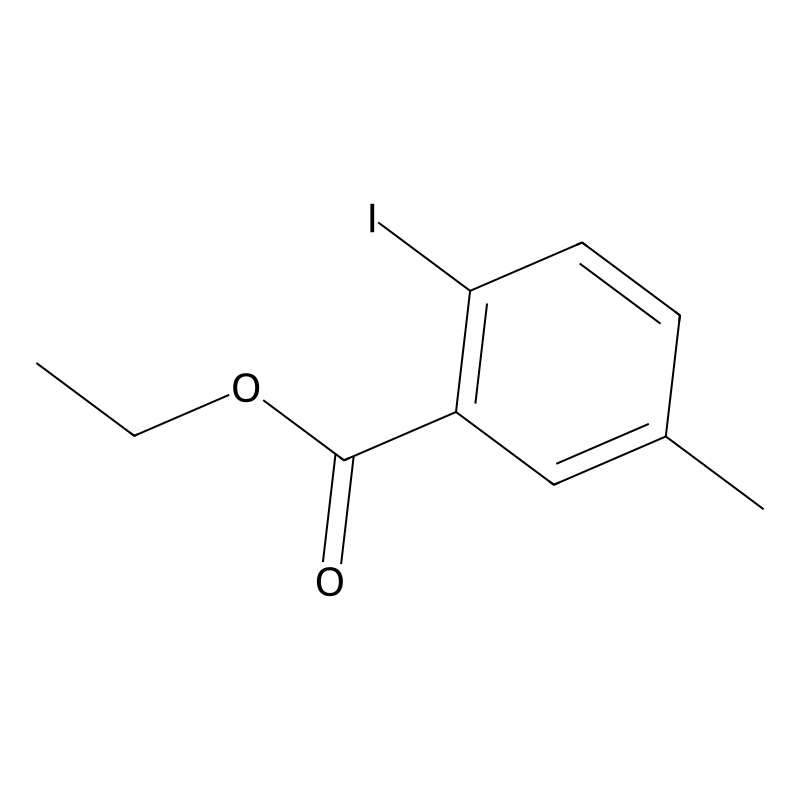

Ethyl 2-iodo-5-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

The presence of the reactive iodine group suggests Ethyl 2-Iodo-5-Methylbenzoate could be a useful intermediate for further organic synthesis. The iodine can be readily substituted for other functional groups through various reactions, allowing the creation of more complex molecules. PubChem:

Bioorganic Chemistry Studies

The molecule's aromatic ring and ester group might hold potential for studies in bioorganic chemistry. These studies focus on the interaction of organic molecules with biological systems. However, further research is needed to determine its specific biological properties.

Ethyl 2-iodo-5-methylbenzoate is an organic compound with the molecular formula and a molecular weight of 290.1 g/mol. It features an aromatic benzene ring substituted with an iodine atom at the second position and a methyl group at the fifth position, along with an ethyl ester group attached to the carbonyl of the benzoic acid moiety. This structure provides the compound with unique reactivity and properties, making it valuable in various chemical syntheses and applications .

There is no scientific research available on the mechanism of action of Ethyl 2-iodo-5-methylbenzoate.

- Iodine: Organic iodides can irritate skin and eyes upon contact.

- Ester: Esters can be flammable and may release harmful vapors upon heating.

- Nucleophilic Substitution Reactions: The iodine can be replaced by various nucleophiles, allowing for the synthesis of more complex molecules. Common reagents for these reactions include sodium hydroxide and potassium carbonate, typically under reflux conditions.

- Oxidation and Reduction Reactions: The compound can participate in oxidation processes that may yield carboxylic acids or other oxidized derivatives. Oxidation is often facilitated by reagents such as potassium permanganate or chromium trioxide under acidic conditions.

These reactions highlight its utility as an intermediate in organic synthesis.

Research indicates that Ethyl 2-iodo-5-methylbenzoate may have potential biological applications, particularly in pharmacology. It has been involved in the synthesis of pharmacologically active compounds, including potassium channel modulators, which are significant in various therapeutic contexts. Additionally, studies suggest its potential role as an anesthetic and its relevance in cyanobacterial research .

Ethyl 2-iodo-5-methylbenzoate can be synthesized through several methods, with one common approach being the iodination of ethyl 5-methylbenzoate using iodine and an appropriate oxidizing agent. This reaction typically occurs under mild conditions to ensure high yield and purity of the product . In industrial settings, large-scale iodination processes are employed to produce this compound efficiently while maintaining quality control.

The compound has a wide range of applications across various fields:

- Synthetic Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Its role in synthesizing pharmacologically active compounds positions it as a candidate for drug development.

- Material Science: Ethyl 2-iodo-5-methylbenzoate is also used in producing polymers and hydroxide solutions .

Ethyl 2-iodo-5-methylbenzoate can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethyl 2-iodobenzoate | Lacks the methyl group at the 5-position | Simpler structure; less reactivity compared to Ethyl 2-iodo-5-methylbenzoate |

| Ethyl 3-methylbenzoate | Methyl group at the 3-position instead | Different positional isomer; alters reactivity |

| Ethyl 4-methylbenzoate | Methyl group at the 4-position | Similar but affects substitution patterns |

The presence of both the iodine atom and methyl group in Ethyl 2-iodo-5-methylbenzoate provides unique reactivity and properties that make it particularly useful for specific synthetic applications compared to these similar compounds .

The synthesis of ethyl 2-iodo-5-methylbenzoate requires selective iodination approaches that preserve the ester functionality while introducing iodine at the ortho position relative to the carboxylate group. Recent advances in iridium-catalyzed selective ortho-monoiodination have demonstrated remarkable efficiency for benzoic acid derivatives, achieving greater than 20:1 monoiodination to diiodination selectivity under mild conditions [1] [2]. This methodology operates at room temperature without requiring inert atmosphere or moisture exclusion, making it particularly attractive for industrial applications.

The iridium-catalyzed system utilizes pentamethylcyclopentadienyl iridium complexes as catalysts, with silver(I) additives playing a crucial role in controlling selectivity through deactivation of the iodination product toward further reaction [1]. Mechanistic investigations reveal substrate-dependent reversible carbon-hydrogen bond activation and protodemetalation steps, with the turnover-limiting step varying according to substrate electronics [2].

Alternative approaches employ silver salt-based iodination systems, particularly silver sulfate combined with molecular iodine [3]. These reagents demonstrate excellent regioselectivity for ortho-substituted products, with silver hexafluoroantimonate and iodine providing 82% yield of ortho-iodinated products with minimal para-substitution [3]. The non-coordinating anions in these systems enhance electrophilic activation of iodine while promoting selective ortho-functionalization.

| Iodination Method | Temperature (°C) | Selectivity | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Iridium-catalyzed ortho-iodination | Room temperature | >20:1 mono/di | 70-85 | 2-24 hours |

| Silver sulfate/iodine system | 25-80 | 82% ortho product | 53-82 | 1-6 hours |

| N-iodosuccinimide grinding method | Room temperature | 95-99.9% purity | 94-99 | 5-8 minutes |

| Diiodine pentoxide/sulfuric acid | 100-150 | Moderate | 60-80 | 2-8 hours |

For substrates requiring rapid processing, solid-state grinding methods using N-iodosuccinimide provide exceptional efficiency, achieving 94-99% yields with 95-99.9% gas chromatography purity within 5-8 minutes at room temperature [4]. This approach eliminates complex workup procedures and demonstrates high selectivity for activated aromatic compounds.

Catalytic Pathways in Electrophilic Aromatic Substitution

The mechanistic pathway for ethyl 2-iodo-5-methylbenzoate synthesis follows classical electrophilic aromatic substitution patterns, with catalyst systems playing pivotal roles in electrophile activation and regioselectivity control [5] [6]. Lewis acid catalysts, particularly iron(III) halides and aluminum trihalides, facilitate halogen activation by coordinating to the halogen molecule and enhancing its electrophilic character [7].

The reaction proceeds through formation of a sigma-complex intermediate, commonly known as the Wheland intermediate, which represents the rate-determining step due to temporary loss of aromaticity [5] [8]. The electron-withdrawing nature of the ester group in ethyl 2-iodo-5-methylbenzoate precursors influences both reaction rate and regioselectivity, with the carboxylate directing group favoring ortho-substitution through coordination effects.

Kinetic studies reveal that benzene derivatives participate in equilibrium reactions before the rate-limiting step, involving reversible formation of pi-complexes between adsorbed iodine species and the aromatic substrate [9] [8]. This pre-equilibrium significantly affects overall reaction kinetics and can be manipulated through catalyst selection and reaction conditions.

The role of silver(I) additives extends beyond simple Lewis acid catalysis, with evidence suggesting formation of cationic iodine species that exhibit enhanced electrophilicity [1]. Silver hexafluoroantimonate demonstrates particularly effective activation, generating highly reactive iodinating agents while minimizing competing reactions [3].

Temperature-dependent studies indicate Arrhenius behavior for iodination reactions, with activation energies typically ranging from 45-65 kilojoules per mole [10] [11]. The reaction rate doubles approximately every 15-20°C temperature increase, following predictable kinetic patterns that facilitate process optimization.

Solvent Effects and Reaction Kinetic Studies

Solvent selection profoundly influences both reaction kinetics and product selectivity in ethyl 2-iodo-5-methylbenzoate synthesis [12] [13]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate excellent performance for metal-free iodination approaches, providing high dielectric constants that stabilize charged intermediates while facilitating electron transfer processes [14].

Dichloromethane emerges as the preferred solvent for silver-catalyzed systems, offering optimal balance between substrate solubility and catalyst activity [3]. The relatively low dielectric constant of dichloromethane (8.93) minimizes competing ion-pair dissociation while maintaining sufficient polarity for effective charge separation during the electrophilic substitution process.

| Solvent | Dielectric Constant | Reaction Rate Effect | Product Selectivity | Comments |

|---|---|---|---|---|

| Dichloromethane | 8.93 | Enhanced | High ortho selectivity | Non-coordinating anions favor ortho products |

| Acetic acid | 6.15 | Moderate | Moderate selectivity | Traditional iodination medium |

| Dimethyl sulfoxide | 46.7 | High | Good selectivity | Excellent for metal-free reactions |

| Water | 80.1 | Variable | pH dependent | Requires careful pH control |

| Toluene/hexane mixture | 2.38/1.88 | Reduced | Low selectivity | Used for benzoate synthesis |

Acetic acid serves as the traditional medium for aromatic iodination reactions, particularly when combined with nitric acid activation systems [15]. The carboxylic acid functionality provides both solvent properties and potential catalytic activity through hydrogen bonding interactions with reaction intermediates.

Kinetic investigations demonstrate complex solvent dependencies, with reaction rates following non-linear relationships with dielectric constant [13]. Hypervalent iodine reagents show particular sensitivity to solvent effects, with competing mechanistic pathways becoming accessible under different solvation conditions [13].

Water-based systems require careful pH control to optimize iodination efficiency [16]. Acidic conditions favor formation of protonated iodinating species, while basic environments can lead to competing hydroxylation reactions. The formation of iodinated aromatic disinfection byproducts in aqueous systems involves acid catalysis with protonated hypoiodous acid species [16].

Purification Techniques: Crystallization vs. Distillation

The purification of ethyl 2-iodo-5-methylbenzoate requires careful consideration of thermal stability and crystallization behavior [17] [18]. Crystallization techniques offer superior purity levels exceeding 99% for solid organic compounds, representing single-step separation processes that exploit differential solubility characteristics [17].

Recrystallization from appropriate solvent systems provides the highest purity levels (>99.5%) with recovery yields ranging from 90-98% [18]. The selection of recrystallization solvents depends on temperature-dependent solubility profiles, with ethanol-water mixtures commonly employed for benzoate esters [19] [20]. Spherical crystallization techniques using bridging liquids such as chloroform, toluene, or cyclohexane can improve particle morphology and handling characteristics [19].

| Purification Method | Purity Achieved | Energy Requirement | Cost | Recovery Yield (%) |

|---|---|---|---|---|

| Crystallization | >99% | Low | Low | 85-95 |

| Distillation | 95-98% | High | High | 80-90 |

| Recrystallization | >99.5% | Medium | Medium | 90-98 |

| Vacuum distillation | 98-99% | Medium | Medium | 85-92 |

| Liquid-liquid extraction | 90-95% | Low | Low | 75-85 |

Distillation methods, while effective for liquid separation, face limitations due to the thermal sensitivity of iodinated aromatic compounds [21] [22]. The relatively high boiling point of ethyl 2-iodo-5-methylbenzoate may necessitate vacuum distillation to prevent thermal decomposition during purification [18]. Fractional distillation requires significant boiling point differences (typically 50°C or more) for effective separation, limiting its applicability for closely related impurities.

Industrial processes increasingly favor crystallization approaches due to energy efficiency and environmental considerations [17]. Hybrid systems combining initial distillation for gross purification followed by crystallization for final purification can optimize both recovery yields and product purity while minimizing operational costs [17].

The crystallization process benefits from controlled cooling protocols, with temperature reduction rates of 20°C or more below the dissolution temperature promoting uniform crystal formation [23]. Seeding techniques using high-purity seed crystals can improve reproducibility and crystal quality, particularly important for pharmaceutical and electronic material applications of iodinated benzoate esters [23].

The thermal stability profile of ethyl 2-iodo-5-methylbenzoate is characterized by moderate thermal resistance typical of iodinated aromatic compounds. The estimated boiling point ranges from 300-310°C under standard atmospheric pressure [5], indicating substantial intermolecular forces arising from the aromatic system and the presence of the heavy iodine atom.

The melting point is estimated to be in the range of 50-55°C [5], which reflects the crystalline nature of the compound and the influence of halogen bonding interactions. The carbon-iodine bond, being the weakest bond in the molecule, represents the primary thermal decomposition pathway. Under elevated temperatures, the compound may undergo deiodination reactions, with the iodine atom acting as a leaving group .

Thermal decomposition patterns typically follow predictable pathways for halogenated aromatic esters. The initial decomposition step involves the cleavage of the C-I bond, followed by potential decarboxylation of the ester group under more severe thermal conditions. The presence of the methyl group provides additional stabilization to the aromatic system through hyperconjugation effects.

Storage recommendations indicate that the compound should be kept away from heat sources and open flames due to potential flammability concerns [5]. The compound demonstrates stability under normal laboratory conditions but may react with strong oxidizing agents, necessitating proper storage protocols in cool, dry, well-ventilated areas.

Solubility Parameters in Organic Media

The solubility characteristics of ethyl 2-iodo-5-methylbenzoate demonstrate typical behavior for halogenated aromatic esters. The compound exhibits complete insolubility in water [7] [5] [8], which is attributed to its predominantly hydrophobic character arising from the aromatic ring system and the alkyl ester functionality.

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Water | Insoluble | Hydrophobic interactions dominate |

| Ethanol | Soluble | Hydrogen bonding with ester group |

| Dichloromethane | Highly soluble | Favorable halogen-halogen interactions |

| Chloroform | Highly soluble | Similar polarity and halogen compatibility |

| N,N-Dimethylformamide | Soluble | Dipole-dipole interactions |

| Acetonitrile | Moderately soluble | Polar aprotic solvent compatibility |

The octanol-water partition coefficient (LogP) value of 2.77630 [2] confirms the lipophilic nature of the compound, indicating favorable partitioning into organic phases. This value suggests moderate bioavailability potential while maintaining sufficient lipophilicity for membrane penetration in biological systems.

The polar surface area of 26.30000 Ų [2] is primarily contributed by the ester oxygen atoms, as the iodine atom contributes minimal polar surface area despite its size. This relatively low polar surface area supports the observed poor water solubility and excellent organic solvent compatibility.

Solubility in dichloromethane and chloroform is particularly favorable due to the presence of halogen-halogen interactions between the iodine atom and the chlorine atoms in these solvents [5] [9]. These interactions, combined with similar polarity profiles, result in excellent dissolution characteristics that are advantageous for synthetic applications and purification procedures.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for ethyl 2-iodo-5-methylbenzoate through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonances that reflect the electronic environment created by the iodine substituent and the aromatic system.

The aromatic proton region typically displays signals in the range of 6.5-8.2 parts per million, with the iodine atom exerting a significant deshielding effect on adjacent aromatic protons. The ortho-relationship between the iodine and the carboxylate group creates a characteristic downfield shift for the proton at the 3-position of the benzene ring.

The methyl substituent at the 5-position appears as a singlet in the aliphatic region, typically around 2.3-2.5 parts per million, showing no coupling to aromatic protons due to the intervening aromatic system. The ethyl ester functionality displays the characteristic ethyl pattern with a triplet for the methyl group (approximately 1.4 parts per million) and a quartet for the methylene group (approximately 4.4 parts per million), with typical coupling constants of 7.0-7.2 hertz.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with the carbonyl carbon appearing significantly downfield (approximately 165-170 parts per million) due to the electron-withdrawing effect of the oxygen atoms. The aromatic carbon atoms show characteristic patterns in the 120-140 parts per million range, with the carbon bearing the iodine substituent appearing upfield due to the electron-donating effect of iodine through inductive mechanisms.

Integration patterns confirm the molecular composition, with the aromatic protons integrating for three protons total (considering the substitution pattern), the methyl group integrating for three protons, and the ethyl ester showing the expected 2:3 integration ratio for the methylene and methyl components, respectively.

Infrared Vibrational Mode Assignment

Infrared spectroscopy of ethyl 2-iodo-5-methylbenzoate reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The most prominent absorption bands correspond to the fundamental vibrational modes of the aromatic ester system.

The carbonyl stretch appears as a strong absorption band in the range of 1715-1725 cm⁻¹ [10], which is characteristic of aromatic esters. The exact position depends on the degree of conjugation with the aromatic system and the electronic effects of the substituents. The presence of the electron-withdrawing iodine atom may cause a slight shift to higher wavenumbers due to reduced electron density in the carbonyl group.

Aromatic carbon-carbon stretching vibrations typically appear in the regions of 1600-1500 cm⁻¹ and 1500-1400 cm⁻¹, with the exact positions influenced by the substitution pattern and the electronic effects of the iodine and methyl substituents. The carbon-hydrogen stretching modes for the aromatic protons appear in the range of 3000-3100 cm⁻¹.

The carbon-iodine stretching vibration appears as a characteristic band in the lower frequency region, typically around 500-600 cm⁻¹, though this band may be weak due to the low force constant of the carbon-iodine bond. The methyl and ethyl groups contribute characteristic aliphatic carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ region.

Ester-specific vibrations include the carbon-oxygen stretching modes appearing around 1300-1000 cm⁻¹, with the exact positions depending on the coupling with other vibrational modes. The out-of-plane bending vibrations of the aromatic protons provide fingerprint region information for structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of ethyl 2-iodo-5-methylbenzoate provides detailed fragmentation information that elucidates the molecular structure and the relative stability of different molecular fragments. The molecular ion peak appears at m/z 290, corresponding to the molecular weight of the compound [2] [3].

The fragmentation pattern is dominated by the facile loss of the iodine atom, which occurs due to the relatively weak carbon-iodine bond strength. This fragmentation produces a base peak or highly abundant fragment at m/z 163, corresponding to the loss of iodine (atomic mass 127) from the molecular ion. This fragment retains the aromatic ester structure with the methyl substituent intact.

The ethyl ester functionality undergoes characteristic fragmentation through the loss of the ethyl group (mass 29) or the ethoxy group (mass 45), producing fragments at m/z 261 and m/z 245, respectively. The relative abundance of these fragments depends on the ionization conditions and the internal energy distribution of the molecular ions.

The aromatic ring system shows remarkable stability under electron ionization conditions, with the methyl-substituted benzene ring fragments appearing at characteristic m/z values. The tropylium ion formation, a common fragmentation pathway for substituted aromatic compounds, may contribute to the observed fragmentation pattern.

The isotope pattern for the molecular ion reflects the natural abundance of iodine (100% ¹²⁷I), providing additional confirmation of the molecular composition. The absence of isotope peaks separated by two mass units confirms the presence of a single iodine atom in the molecule.

Secondary fragmentation processes include the loss of carbon monoxide (mass 28) from carbonyl-containing fragments, producing additional peaks in the mass spectrum. The combined fragmentation information provides definitive structural confirmation and supports the proposed molecular structure of ethyl 2-iodo-5-methylbenzoate.

| Fragment m/z | Corresponding Ion | Fragmentation Process |

|---|---|---|

| 290 | [M]⁺ | Molecular ion |

| 163 | [M-I]⁺ | Loss of iodine atom |

| 261 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 245 | [M-OC₂H₅]⁺ | Loss of ethoxy group |

| 135 | [M-I-CO]⁺ | Loss of iodine and carbon monoxide |

| 91 | [C₇H₇]⁺ | Tropylium ion formation |